Spiro[cycloheptane-1,9'-fluorene]
Description
Contextualization within Spirocyclic and Fluorene-Based Chemical Architectures
Spiro[cycloheptane-1,9'-fluorene] is a member of the extensive family of spiro compounds, which are characterized by their unique three-dimensional and rigid structures. nih.gov The spiro-carbon, the single atom shared by both the cycloheptane (B1346806) and fluorene (B118485) rings, imparts a perpendicular orientation to the two ring systems. This structural feature is crucial as it disrupts the planarity often seen in polycyclic aromatic compounds, which can prevent intermolecular aggregation and enhance solubility in organic solvents. bldpharm.com
The fluorene unit itself is a well-known and widely studied aromatic hydrocarbon, prized for its high photoluminescence quantum efficiency and excellent charge-carrying capabilities. researchgate.net In many fluorene-based materials, the C9 position is often functionalized to tune the compound's properties. In the case of spiro-fluorenes, this C9 carbon is the spiro-center, which not only preserves the desirable electronic properties of the fluorene core but also introduces the beneficial steric bulk of the spiro-linked cycloalkane. The cycloheptane ring, being a larger and more flexible cycloalkane compared to more commonly used cyclopentane (B165970) or cyclohexane (B81311), can further influence the compound's conformational properties and thermal stability. epa.govguidechem.com
Significance of Spiro[cycloheptane-1,9'-fluorene] in Advanced Materials Science and Organic Chemistry
The unique combination of a rigid, electronically active fluorene unit and a bulky, three-dimensional spiro-cycloheptane moiety makes Spiro[cycloheptane-1,9'-fluorene] a molecule of considerable interest in advanced materials science. While specific research on the cycloheptane derivative is limited, the significance of the broader class of spiro-fluorene compounds is well-documented, particularly in the field of organic electronics.
Derivatives of similar spiro-fluorene structures, such as those based on spirobifluorene and spiro[fluorene-9,9′-xanthene], are extensively used as host materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netpku.edu.cn Their high thermal stability, good solubility, and ability to form stable amorphous films are critical for the longevity and efficiency of these devices. The spiro-center helps to maintain a high triplet energy, which is essential for efficient phosphorescent OLEDs. rsc.org
In organic chemistry, the spiro-fluorene scaffold serves as a versatile building block for the synthesis of more complex molecules. The fluorene ring can be readily functionalized at various positions to tune the electronic and photophysical properties, while the cycloalkane ring can be modified to alter the molecule's solubility and morphology. researchgate.netresearchgate.net This modularity allows for the creation of a wide array of compounds with tailored properties for applications ranging from organic photovoltaics to chemical sensors.
Overview of Key Academic Research Trajectories for Spiro[cycloheptane-1,9'-fluorene] Compounds
Academic research on spiro-fluorene compounds is largely driven by the pursuit of next-generation materials for optoelectronic applications. A major research trajectory involves the design and synthesis of novel spiro-fluorene derivatives with enhanced performance in OLEDs. This includes the development of new host materials with higher triplet energies, improved charge transport properties, and greater device stability. rsc.orglookchem.com
Another significant area of investigation is the incorporation of spiro-fluorene units into polymeric systems. researchgate.net These polymers often exhibit high glass transition temperatures and excellent film-forming properties, making them suitable for large-area, solution-processed electronic devices. Research is also focused on exploring the application of spiro-fluorene compounds in other areas, such as organic solar cells, where their unique morphology can be beneficial for creating efficient bulk heterojunctions.
While direct research on Spiro[cycloheptane-1,9'-fluorene] is not as prevalent as for its cyclohexane or spirobifluorene counterparts, the established research trends in the broader spiro-fluorene family suggest a clear path for its potential investigation and application. Future studies will likely focus on the synthesis of this compound and its derivatives, followed by a thorough characterization of their photophysical, thermal, and electronic properties to assess their suitability for advanced material applications.
Data on Related Spiro-Fluorene Compounds
To illustrate the typical properties of this class of materials, the following tables provide data for related spiro-fluorene derivatives that are more extensively studied.
Table 1: Properties of a Representative Spiro[fluorene-9,9′-xanthene] Derivative
| Property | Value | Reference |
| Compound Name | N,N,N′,N′-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9′-xanthene]-2,7-diamine | sigmaaldrich.com |
| CAS Number | 2095034-97-0 | sigmaaldrich.com |
| Molecular Formula | C₅₃H₄₂N₂O₅ | sigmaaldrich.com |
| Molecular Weight | 786.91 g/mol | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Color | Yellow | sigmaaldrich.com |
| Band Gap (Eg) | 3.05 eV | sigmaaldrich.com |
| HOMO Energy Level | -5.15 eV | sigmaaldrich.com |
| LUMO Energy Level | -2.10 eV | sigmaaldrich.com |
| Hole Mobility | 5.5 x 10⁻⁵ cm²/Vs | sigmaaldrich.com |
| Conductivity | 1.9 x 10⁻⁴ S/cm | sigmaaldrich.com |
Table 2: Performance of OLEDs using Spiro[fluorene-9,9′-xanthene]-based Hole Transport Materials
| Device Type | Maximum Current Efficiency (CEmax) | Maximum Power Efficiency (PEmax) | Maximum External Quantum Efficiency (EQEmax) | Reference |
| Green PHOLED | 89.8 cd/A | 94.2 lm/W | 24.7% | rsc.orglookchem.com |
| Red PHOLED | 41.1 cd/A | 46.4 lm/W | 34.7% | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[cycloheptane-1,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20/c1-2-8-14-19(13-7-1)17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUIRBJQRSIWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728723 | |
| Record name | Spiro[cycloheptane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33850-58-7 | |
| Record name | Spiro[cycloheptane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Spiro Cycloheptane 1,9 Fluorene
Historical Perspectives and Pioneering Synthetic Routes to Spiro[cycloheptane-1,9'-fluorene]
While specific historical reports detailing the synthesis of spiro[cycloheptane-1,9'-fluorene] are scarce, early synthetic strategies for analogous spiro compounds, particularly spiro[cyclohexane-1,9'-fluorene], provide a foundational understanding. Pioneering work in the mid-20th century often relied on multi-step sequences involving intramolecular cyclization reactions.
A common historical approach involved the generation of a suitable precursor containing the fluorene (B118485) core and a side chain amenable to cyclization. For instance, a strategy analogous to the synthesis of the cyclohexane (B81311) counterpart would involve the dialkylation of fluorene at the C9 position with a dihaloalkane, followed by an intramolecular cyclization. In the case of the cycloheptane (B1346806) ring, this would necessitate the use of a 1,6-dihalohexane. The cyclization could then be effected using a strong base to promote an intramolecular Williamson ether synthesis or a similar C-C bond-forming reaction.
Another classical approach involves the reaction of fluorenone with a suitable bifunctional organometallic reagent. For example, a Grignard reagent derived from a 1,6-dihalohexane could, in principle, add to the carbonyl group of fluorenone, followed by an intramolecular cyclization to form the spiro-fused cycloheptane ring. These early methods, while foundational, often suffered from low yields, harsh reaction conditions, and limited substrate scope.
Modern Advancements in Reaction Protocols for Spiro[cycloheptane-1,9'-fluorene] Synthesis
The evolution of synthetic organic chemistry has introduced a host of more efficient and versatile methods that can be applied to the synthesis of spiro[cycloheptane-1,9'-fluorene]. These modern protocols often feature improved yields, milder reaction conditions, and greater functional group tolerance.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single operation without the isolation of intermediates. While specific MCRs for spiro[cycloheptane-1,9'-fluorene] are not extensively documented, related methodologies for other spirocycles suggest plausible routes. For example, a one-pot reaction of fluorenone with a suitable diene and a dienophile in a tandem Diels-Alder/intramolecular cyclization sequence could be envisioned.
Furthermore, tandem reactions that combine several bond-forming events in a single pot offer a powerful strategy. A potential one-pot synthesis could involve the reaction of a fluorene derivative with a reagent that introduces a seven-carbon chain, which then undergoes an intramolecular cyclization. nih.gov
Catalytic Approaches in Spiro[cycloheptane-1,9'-fluorene] Formation
Catalysis has revolutionized the synthesis of complex organic molecules, and its application to spirocycle formation is a vibrant area of research.
Ring-Closing Metathesis (RCM): A particularly powerful catalytic method for the formation of cyclic alkenes is Ring-Closing Metathesis (RCM). This reaction, catalyzed by ruthenium or molybdenum complexes, can be applied to the synthesis of the cycloheptene (B1346976) ring of a spiro[cycloheptene-1,9'-fluorene], which can then be hydrogenated to the desired saturated cycloheptane. The synthesis of spirocyclic systems using RCM has been demonstrated, and a preference for the formation of five-membered rings over seven-membered rings has been noted in some cases, highlighting a potential challenge in this approach. capes.gov.br
Transition Metal-Catalyzed Cycloadditions: Various transition metal-catalyzed cycloaddition reactions can be employed to construct the seven-membered ring. For instance, a [5+2] cycloaddition between a vinylcyclopropane (B126155) and an alkyne, or a [4+3] cycloaddition, could be adapted to form the spiro-fused cycloheptane ring system. epa.gov
Intramolecular C-H Activation/Arylation: Palladium-catalyzed intramolecular C-H activation and arylation reactions have emerged as a powerful tool for the synthesis of fused and spirocyclic systems. A substrate containing a fluorene moiety and a suitably positioned seven-carbon chain with a leaving group could undergo an intramolecular cyclization via C-H activation to form the spiro[cycloheptane-1,9'-fluorene] core.
Mechanistic Investigations of Spiro[cycloheptane-1,9'-fluorene] Ring Closure and Formation
The mechanism of ring closure is critical to understanding and optimizing the synthesis of spiro[cycloheptane-1,9'-fluorene]. The specific mechanism will depend on the chosen synthetic route.
In classical intramolecular cyclizations, the mechanism often involves the formation of a carbanion or a carbocation intermediate, which then attacks a suitable electrophilic or nucleophilic site within the same molecule to close the ring. For instance, in a base-mediated cyclization of a dihaloalkane derivative of fluorene, the mechanism would proceed through the deprotonation of the C9 position of fluorene, followed by an intramolecular nucleophilic substitution.
For catalytic reactions like RCM, the mechanism involves a series of metathesis steps catalyzed by the metal complex, leading to the formation of the cyclic alkene and a volatile byproduct like ethylene. rsc.org In transition metal-catalyzed cycloadditions, the mechanism typically involves the coordination of the metal to the unsaturated precursors, followed by a series of oxidative addition, migratory insertion, and reductive elimination steps to form the new ring system.
Ring expansion reactions, another potential route to seven-membered rings, often proceed through carbocation rearrangements. youtube.comyoutube.comyoutube.com For example, a six-membered ring fused to the fluorene core could be expanded to a seven-membered ring under acidic conditions via a Wagner-Meerwein rearrangement.
Stereochemical Control and Regioselectivity in Spiro[cycloheptane-1,9'-fluorene] Synthesis
The synthesis of spiro[cycloheptane-1,9'-fluorene] does not inherently create a chiral center at the spiro-carbon if the cycloheptane ring is unsubstituted and the fluorene moiety is symmetrical. However, if the cycloheptane ring or the fluorene core is substituted, the spiro-carbon can become a stereocenter. Furthermore, the cycloheptane ring itself can possess stereocenters.
Achieving stereochemical control in the synthesis of such substituted derivatives is a significant challenge. Chiral catalysts or auxiliaries can be employed to induce enantioselectivity in catalytic reactions. For example, the use of chiral ligands in transition metal-catalyzed cycloadditions can lead to the formation of one enantiomer in excess. Diastereoselectivity can often be controlled by the choice of reagents and reaction conditions, particularly in reactions involving cyclic transition states.
Regioselectivity is also a key consideration, especially when dealing with unsymmetrically substituted precursors. For example, in an intramolecular C-H activation reaction on a fluorene derivative with multiple potential C-H activation sites, the choice of catalyst and directing groups is crucial to ensure the desired regiochemical outcome.
Post-Synthetic Functionalization and Derivatization Strategies for Spiro[cycloheptane-1,9'-fluorene]
Once the spiro[cycloheptane-1,9'-fluorene] core has been synthesized, it can be further functionalized to introduce a variety of chemical groups, thereby tuning its physical and chemical properties. The fluorene moiety is particularly amenable to a wide range of functionalization reactions.
Electrophilic Aromatic Substitution: The aromatic rings of the fluorene core can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions allow for the introduction of a wide array of substituents onto the fluorene backbone. nih.gov
Functionalization at the C9 Position: While the C9 position is occupied by the spiro-fused cycloheptane ring, reactions can be designed to modify the cycloheptane ring itself. For example, if the cycloheptane ring contains a carbonyl group, it can be subjected to a variety of carbonyl chemistry reactions, such as reduction, oxidation, and addition of nucleophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of spiro[cycloheptane-1,9'-fluorene] can be readily prepared and then used as substrates in these cross-coupling reactions to introduce a wide range of functional groups. mdpi.com
Theoretical and Computational Chemistry of Spiro Cycloheptane 1,9 Fluorene
Electronic Structure and Molecular Orbital Theory of Spiro[cycloheptane-1,9'-fluorene]
The electronic properties of Spiro[cycloheptane-1,9'-fluorene] are primarily dictated by the fluorene (B118485) moiety, a well-known aromatic system with significant research interest in organic electronics. The cycloheptane (B1346806) part, being a saturated aliphatic ring, primarily influences the steric and conformational aspects of the molecule rather than its frontier molecular orbitals.
Density Functional Theory (DFT) and Ab Initio Calculations
Theoretical investigation of Spiro[cycloheptane-1,9'-fluorene] is effectively carried out using Density Functional Theory (DFT) and ab initio methods. worldscientific.com DFT, with functionals such as B3LYP, is a powerful tool for optimizing the molecular geometry and calculating a wide array of electronic properties. worldscientific.comworldscientific.com These calculations provide insights into the distribution of electron density and the energies of the molecular orbitals.
Ab initio methods, while computationally more intensive, can offer a higher level of theory for more accurate energy calculations and a more detailed understanding of electron correlation effects. For a molecule of this size, a combination of these methods is often employed to balance accuracy and computational cost.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the optoelectronic properties of a molecule. In Spiro[cycloheptane-1,9'-fluorene], the HOMO and LUMO are expected to be predominantly localized on the π-conjugated system of the fluorene unit. researchgate.netacs.org The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission spectra, as well as its chemical reactivity and stability. worldscientific.com For fluorene and its derivatives, the HOMO and LUMO are typically of π-character, distributed across the aromatic rings. The spiro-linked cycloheptane ring, due to its insulating nature, is not expected to contribute significantly to these frontier orbitals. acs.org
Below is a representative table of calculated electronic properties for a similar fluorene-based spiro compound, illustrating the typical values obtained from DFT calculations.
| Property | Representative Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Note: These values are illustrative and based on typical DFT results for fluorene derivatives. |
Conformational Analysis and Molecular Dynamics Simulations of Spiro[cycloheptane-1,9'-fluorene]
The three-dimensional structure and flexibility of Spiro[cycloheptane-1,9'-fluorene] are governed by the interplay of the rigid fluorene unit and the flexible cycloheptane ring.
Investigation of Steric Hindrance and Conformational Flexibility
Molecular dynamics simulations can be employed to explore the conformational landscape of Spiro[cycloheptane-1,9'-fluorene]. These simulations would reveal the preferred conformations of the cycloheptane ring and the energetic barriers between them, providing a dynamic picture of the molecule's flexibility.
Influence of Spiro-Center Orthogonality on Molecular Geometry
A defining feature of spiro compounds is the sp³-hybridized carbon atom that joins the two ring systems. mdpi.com This spiro-center enforces a mutually perpendicular arrangement of the planes of the two constituent rings. In Spiro[cycloheptane-1,9'-fluorene], the plane of the fluorene moiety is orthogonal to the mean plane of the cycloheptane ring. acs.org This rigid, three-dimensional architecture is a key characteristic of spiro compounds and is responsible for many of their unique properties, including their ability to form stable amorphous glasses. researchgate.net
The fixed orthogonal geometry prevents π-π stacking between the fluorene units of adjacent molecules in the solid state, which can be beneficial in certain electronic applications by preserving the electronic properties of the individual molecules. acs.org
Theoretical Prediction of Charge Transport Pathways in Spiro[cycloheptane-1,9'-fluorene]-Based Systems
The potential of Spiro[cycloheptane-1,9'-fluorene] as a component in organic electronic devices is linked to its ability to transport charge. Theoretical models can predict the efficiency of this process.
In organic materials, charge transport typically occurs via a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. researchgate.net The rate of this hopping is influenced by two key factors: the electronic coupling between molecules (transfer integral) and the reorganization energy. researchgate.net
Theoretical calculations can be used to estimate these parameters. The electronic coupling is dependent on the spatial overlap of the frontier orbitals of neighboring molecules. The reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing a charge. Fluorene derivatives are known to be effective hole-transporting materials. researchgate.netnih.gov For Spiro[cycloheptane-1,9'-fluorene], charge transport would primarily occur through the fluorene units. The bulky, insulating cycloheptane group would serve to maintain a stable morphology and control the intermolecular spacing, thereby influencing the electronic coupling between the charge-transporting fluorene moieties. researchgate.net
Computational Spectroscopic Parameter Prediction for Spiro[cycloheptane-1,9'-fluorene]
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For spiro[cycloheptane-1,9'-fluorene], DFT and its time-dependent extension are the tools of choice for simulating its Nuclear Magnetic Resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can provide accurate predictions of chemical shifts. nih.govresearchgate.net For spiro[cycloheptane-1,9'-fluorene], the predicted chemical shifts would reflect the distinct electronic environments of the fluorene and cycloheptane protons and carbons. The aromatic protons of the fluorene unit are expected to appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the cycloheptane ring would be found in the upfield region (typically 1-3 ppm). Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons of the fluorene moiety and the aliphatic carbons of the cycloheptane ring.
Illustrative Predicted NMR Chemical Shifts (δ, ppm) for Spiro[cycloheptane-1,9'-fluorene] This data is illustrative and based on typical values for similar structures calculated using DFT/GIAO methods.
¹H NMR| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Fluorene (aromatic) | 7.20 - 7.90 |
¹³C NMR
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro Carbon | ~55 |
| Fluorene (aromatic) | 120 - 150 |
| Cycloheptane (aliphatic) | 25 - 45 |
Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of spiro[cycloheptane-1,9'-fluorene] can be computed using DFT. These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman active modes. arxiv.org The predicted spectra would exhibit characteristic bands for the C-H stretching of the aromatic fluorene unit (around 3000-3100 cm⁻¹) and the aliphatic cycloheptane moiety (around 2850-2960 cm⁻¹). nih.gov Aromatic C=C stretching vibrations within the fluorene ring would be expected in the 1450-1600 cm⁻¹ region. The spiro-linkage and the cycloheptane ring would also give rise to a complex fingerprint region with various bending and stretching modes.
Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Spiro[cycloheptane-1,9'-fluorene] This data is illustrative and based on typical values for similar structures calculated using DFT methods.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Fluorene) | 3050 - 3150 |
| Aliphatic C-H Stretch (Cycloheptane) | 2850 - 2980 |
| Aromatic C=C Stretch (Fluorene) | 1450 - 1620 |
| CH₂ Bending (Cycloheptane) | 1440 - 1470 |
Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of organic molecules. rsc.orgmdpi.com For spiro[cycloheptane-1,9'-fluorene], the UV-Vis spectrum is expected to be dominated by the electronic transitions within the fluorene chromophore. researchgate.net The calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the fluorene system. The cycloheptane moiety, being aliphatic, is not expected to contribute significantly to the absorption in the near-UV or visible range. The predicted spectrum would show absorption maxima (λ_max) and corresponding oscillator strengths.
Illustrative Predicted UV-Vis Absorption Data for Spiro[cycloheptane-1,9'-fluorene] This data is illustrative and based on typical values for fluorene derivatives calculated using TD-DFT methods.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ (π-π*) | ~300 | > 0.1 |
| S₀ → S₂ (π-π*) | ~270 | > 0.5 |
Computational Design Principles for Modulating Spiro[cycloheptane-1,9'-fluorene] Properties
Computational chemistry is not only a tool for prediction but also a powerful engine for molecular design. By systematically modifying the structure of spiro[cycloheptane-1,9'-fluorene] in silico, it is possible to tune its electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as molecular sensors. acs.org
Tuning the HOMO-LUMO Gap: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and electronic properties. missouristate.edubiomedres.us For spiro[cycloheptane-1,9'-fluorene], the HOMO and LUMO are expected to be localized primarily on the fluorene moiety.
Computational studies can explore how the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the fluorene ring affects the HOMO and LUMO energy levels. psu.edunih.gov
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Attaching EDGs to the fluorene ring is predicted to raise the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap. This would result in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.
Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, attaching EWGs is expected to lower the energy of both the HOMO and LUMO, but with a more pronounced effect on the LUMO. This would also lead to a reduction in the HOMO-LUMO gap and a red-shift in the spectra.
Illustrative Computational Design Principles for Spiro[cycloheptane-1,9'-fluorene] Derivatives This data is illustrative and based on established principles of molecular design for organic electronic materials.
| Substituent on Fluorene Ring | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap | Predicted Spectral Shift |
|---|---|---|---|---|
| None (unsubstituted) | Baseline | Baseline | Baseline | None |
| Electron-Donating Group (e.g., -OCH₃) | Increase | Slight Increase | Decrease | Red-shift |
| Electron-Withdrawing Group (e.g., -CN) | Decrease | Significant Decrease | Decrease | Red-shift |
Modulating Charge Transport Properties: The spiro-linkage in spiro[cycloheptane-1,9'-fluorene] enforces a perpendicular arrangement between the planes of the two constituent ring systems. This steric hindrance can be exploited to prevent intermolecular π-π stacking, which is often detrimental to the performance of organic electronic devices. Computational modeling can be used to investigate how modifications to the cycloheptane ring, such as introducing bulky substituents, could further enhance this effect, leading to improved amorphous morphology and device stability. acs.org
Enhancing Thermally Activated Delayed Fluorescence (TADF): The design of molecules for TADF is a burgeoning area of research in materials science. TADF materials can harvest both singlet and triplet excitons, leading to high efficiency in OLEDs. A key design principle for TADF is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov While the parent spiro[cycloheptane-1,9'-fluorene] is not expected to be an efficient TADF emitter, computational methods could guide its modification to induce TADF properties. This could involve introducing donor and acceptor moieties on the fluorene and cycloheptane rings, respectively, to spatially separate the HOMO and LUMO and thereby reduce ΔE_ST.
Advanced Spectroscopic and Structural Analysis of Spiro[cycloheptane-1,9'-fluorene]
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data regarding the advanced spectroscopic and structural elucidation of the specific chemical compound Spiro[cycloheptane-1,9'-fluorene] is not publicly available at this time.
Extensive queries for nuclear magnetic resonance (NMR) spectroscopic data (including multi-dimensional and solid-state NMR), mass spectrometric analyses, and X-ray crystallographic studies (including molecular packing and intermolecular interactions) for Spiro[cycloheptane-1,9'-fluorene] did not yield specific research findings or published datasets.
While a significant body of research exists for related spiro-fluorene compounds—such as those containing cyclopropane, cyclopentane (B165970), or cyclohexane (B81311) rings, and various heterocyclic systems—this information is not applicable to the user's specific request for data solely on Spiro[cycloheptane-1,9'-fluorene]. The strict adherence to the specified compound, as per the instructions, precludes the inclusion of data from these analogous but structurally distinct molecules.
Consequently, the generation of a detailed article with the requested sections, subsections, and data tables on Spiro[cycloheptane-1,9'-fluorene] cannot be fulfilled due to the absence of the necessary scientific data in the available resources.
Further research or de novo synthesis and characterization of Spiro[cycloheptane-1,9'-fluorene] would be required to generate the experimental data needed to populate the requested article outline.
Advanced Spectroscopic and Structural Elucidation Methodologies for Spiro Cycloheptane 1,9 Fluorene
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of bonds, which occur at characteristic frequencies.
For Spiro[cycloheptane-1,9'-fluorene], an IR or Raman spectrum would be expected to show distinct peaks corresponding to its constituent parts: the fluorene (B118485) unit and the cycloheptane (B1346806) ring.
Aromatic Fluorene Unit: The fluorenyl group would produce several characteristic signals. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic rings would generate a series of sharp peaks in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations would also be present at lower frequencies (900-675 cm⁻¹), and their specific positions could help confirm the substitution pattern of the fluorene core.
Aliphatic Cycloheptane Ring: The cycloheptane moiety would be identified by the presence of aliphatic C-H stretching vibrations, which are typically strong and appear just below 3000 cm⁻¹ (in the 2950-2850 cm⁻¹ region). The CH₂ scissoring (bending) vibrations would be expected around 1465 cm⁻¹. The large, flexible seven-membered ring would also contribute a complex pattern of bending, rocking, and twisting vibrations in the fingerprint region (below 1400 cm⁻¹).
Spiro Center: The spirocyclic carbon atom, being a quaternary carbon with no attached hydrogen, would not have a fundamental vibration itself but its presence is confirmed by the coexistence of the distinct aromatic and aliphatic signals within the same molecule.
A hypothetical data table for the expected vibrational modes is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C-H Stretch | Aromatic (Fluorene) | 3100 - 3000 |
| C-H Stretch | Aliphatic (Cycloheptane) | 2950 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| CH₂ Bend (Scissoring) | Aliphatic (Cycloheptane) | ~1465 |
| C-H Bend (Out-of-plane) | Aromatic | 900 - 675 |
Electronic Absorption and Emission Spectroscopy for Fundamental Photophysical Understanding
The photophysical properties of Spiro[cycloheptane-1,9'-fluorene] would be primarily dictated by the fluorene chromophore.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of Spiro[cycloheptane-1,9'-fluorene] would be dominated by the π-π* transitions of the conjugated fluorene system. The cycloheptane ring, being a saturated aliphatic system, does not absorb in the typical UV-Vis range (200-800 nm) and would not be expected to significantly alter the electronic transitions of the fluorene core, other than through minor steric or electronic inductive effects.
The UV-Vis spectrum of fluorene itself typically shows absorption maxima (λmax) around 260 nm, with other distinct peaks or shoulders near 290 and 300 nm. youtube.com It is anticipated that Spiro[cycloheptane-1,9'-fluorene] would exhibit a very similar absorption profile.
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. Fluorene and its derivatives are well-known for being fluorescent, typically emitting in the violet-blue region of the spectrum. technologynetworks.com
Upon excitation at a wavelength corresponding to one of its absorption bands, Spiro[cycloheptane-1,9'-fluorene] would be expected to fluoresce. The emission spectrum would likely show a maximum wavelength (λem) slightly longer than its longest absorption wavelength (a phenomenon known as the Stokes shift). Phosphorescence, which is emission from a longer-lived triplet excited state, might also be observable, particularly at low temperatures in a rigid matrix. These measurements are crucial for determining the compound's potential use in applications like organic light-emitting diodes (OLEDs).
Cyclic Voltammetry for Electrochemical Property Determination
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. wikipedia.org For Spiro[cycloheptane-1,9'-fluorene], the electrochemical activity would be centered on the fluorene moiety.
A CV experiment would reveal the oxidation and reduction potentials of the compound. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. The HOMO level is related to the onset of the first oxidation peak, representing the energy required to remove an electron. The LUMO level is related to the onset of the first reduction peak, representing the energy released when an electron is added. The difference between the HOMO and LUMO energies provides the electrochemical band gap, which can be compared to the optical band gap derived from UV-Vis spectroscopy. This information is vital for designing materials for electronic devices.
A hypothetical data table summarizing the kind of data obtained from a CV experiment is shown below.
| Parameter | Description | Hypothetical Value (vs. Fc/Fc⁺) |
| Eox (onset) | Onset potential of oxidation | Not Available |
| Ered (onset) | Onset potential of reduction | Not Available |
| HOMO | Highest Occupied Molecular Orbital Energy | Calculated from Eox |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | Calculated from Ered |
| Eg (electrochem) | Electrochemical Band Gap | HOMO - LUMO |
Polymer Science and Macromolecular Engineering with Spiro Cycloheptane 1,9 Fluorene
Incorporation of Spiro[cycloheptane-1,9'-fluorene] into Polymer Backbones as Monomers
The rigid and bulky nature of the spiro[cycloheptane-1,9'-fluorene] unit makes it an attractive building block for creating polymers with high thermal stability and specific morphologies. When functionalized with reactive groups, this compound can act as a monomer and be directly incorporated into the main chain of polymers through various polymerization techniques.
For instance, dinitro- and diamino-derivatives of spiro[cycloheptane-1,9'-fluorene] have been synthesized and utilized as monomers in polycondensation reactions. These reactions, often carried out with other comonomers, lead to the formation of high-performance polymers such as polyamides and polyimides. The spiro-center's steric hindrance disrupts chain packing, which can enhance the solubility of these otherwise often intractable polymers, facilitating their processing.
Furthermore, the synthesis of diol or diacid derivatives of spiro[cycloheptane-1,9'-fluorene] allows for their use in the production of polyesters and polyethers. The resulting polymers often exhibit amorphous structures due to the non-coplanar orientation of the constituent rings, which prevents crystallization.
Spiro[cycloheptane-1,9'-fluorene] as a Moiety in Conjugated and Non-Conjugated Polymers
The influence of the spiro[cycloheptane-1,9'-fluorene] moiety extends to both conjugated and non-conjugated polymer systems, where its presence significantly modifies the material's properties.
In conjugated polymers , which are characterized by a backbone of alternating single and double bonds, the incorporation of the non-conjugated spiro[cycloheptane-1,9'-fluorene] unit serves to dilute the conjugation along the polymer chain. This can be strategically employed to tune the electronic and optical properties of the material. For example, in polyfluorenes, which are known for their blue light emission, the introduction of spiro-linked units can help prevent the formation of undesirable aggregates that lead to a red-shift in emission and reduced device stability. poliba.it The spiro-structure effectively acts as a bulky spacer, preventing interchain interactions.
In non-conjugated polymers , the primary role of the spiro[cycloheptane-1,9'-fluorene] moiety is to enhance thermal and dimensional stability. Its rigid, space-filling nature restricts segmental motion, leading to higher glass transition temperatures. This is particularly valuable in applications where materials are exposed to elevated temperatures. For example, its incorporation into polyamides and polyimides results in materials with excellent thermal resistance. researchgate.net
Influence of Spiro[cycloheptane-1,9'-fluorene] Units on Polymer Thermal Stability and Morphology
The integration of spiro[cycloheptane-1,9'-fluorene] units into polymer chains has a profound impact on their thermal stability and morphology. The inherent rigidity of the spiro-center and the strong covalent bonds within the fluorene (B118485) and cycloheptane (B1346806) rings contribute to a high thermal decomposition temperature.
Polymers containing this spiro-moiety typically exhibit high glass transition temperatures (Tg), often exceeding 200°C. researchgate.netrsc.org This is a direct consequence of the restricted rotational freedom of the polymer backbone imposed by the bulky spiro-unit. The table below summarizes the thermal properties of some polymers incorporating spiro-units, demonstrating this trend.
| Polymer Type | Spiro-Monomer Content | Glass Transition Temperature (Tg) (°C) | 5% Weight-Loss Temperature (Td5) (°C) |
| Spiro Polycycloacetal | Varied | 179–243 rsc.orgrsc.org | 343–370 rsc.orgrsc.org |
| Cyclic Olefin Polymer | Varied | 132–201 researchgate.net | > 320 researchgate.net |
| Fluorinated Poly(ether amide) | Varied | 237–258 researchgate.net | 462–477 researchgate.net |
From a morphological perspective, the presence of the spiro[cycloheptane-1,9'-fluorene] unit generally leads to the formation of amorphous polymers. researchgate.netrsc.org The non-planar, three-dimensional structure of the spiro-center disrupts the regular packing of polymer chains, hindering the formation of crystalline domains. This amorphous nature often translates to good optical transparency and solubility in a wider range of organic solvents, which is advantageous for solution-based processing techniques. researchgate.net
Crosslinking Strategies and Network Formation Utilizing Spiro[cycloheptane-1,9'-fluorene] Derivatives
The spiro[cycloheptane-1,9'-fluorene] scaffold can be functionalized to serve as a crosslinking agent, enabling the formation of robust polymer networks. By introducing multiple reactive sites onto the spiro-compound, it can connect several polymer chains, creating a three-dimensional network structure.
For example, derivatives of spiro[cycloheptane-1,9'-fluorene] bearing multiple vinyl, epoxy, or isocyanate groups can be synthesized. These functionalized molecules can then be copolymerized with suitable monomers or blended with pre-formed polymers and subsequently cured through thermal or photo-initiated processes. The resulting crosslinked materials often exhibit enhanced mechanical strength, solvent resistance, and thermal stability compared to their linear counterparts.
A notable strategy involves the use of spiro- researchgate.netresearchgate.net-cyclohexadiene-8-one polymers, which undergo a 2π+2π photocycloaddition reaction upon UV irradiation, leading to the formation of an insoluble crosslinked network. rsc.org This approach has been explored for applications in photolithography. rsc.org
Advanced Polymer Architectures and Copolymers Incorporating Spiro[cycloheptane-1,9'-fluorene]
The versatility of spiro[cycloheptane-1,9'-fluorene] extends to the construction of complex and advanced polymer architectures, including copolymers, dendrimers, and hyperbranched polymers.
Copolymers: Spiro[cycloheptane-1,9'-fluorene] can be incorporated as a comonomer in various copolymerization reactions to tailor the properties of the resulting material. For instance, in block copolymers, segments containing the spiro-unit can be combined with flexible segments to create materials with a unique combination of properties, such as thermoplastic elastomers with high-temperature resistance. Rod-coil block copolymers incorporating terfluorene segments, a related fluorene structure, have been shown to exhibit stable blue light emission by inhibiting aggregation. nih.gov The synthesis of copolymers of fluorinated norbornenes with cyclooctene (B146475) has also been explored, demonstrating that the copolymer's properties are correlated with its chain structure. mdpi.com
Dendrimers and Hyperbranched Polymers: The rigid, three-dimensional nature of the spiro[cycloheptane-1,9'-fluorene] core makes it an interesting building block for dendritic and hyperbranched polymers. sigmaaldrich.com These highly branched macromolecules possess a large number of terminal functional groups and a globular shape. By using a functionalized spiro[cycloheptane-1,9'-fluorene] as the central core, successive generations of branches can be built outwards, leading to dendrimers with a well-defined structure. Hyperbranched polymers, which are less perfect in their branching, can also be synthesized in a more straightforward one-pot reaction. sigmaaldrich.com These architectures are of interest for applications in catalysis, drug delivery, and as rheology modifiers due to their unique solution properties. sigmaaldrich.com
Advanced Materials Science Applications of Spiro Cycloheptane 1,9 Fluorene Based Systems
Organic Electronic and Optoelectronic Materials Research
The inherent properties of the spiro[cycloheptane-1,9'-fluorene] scaffold have led to its widespread investigation in various organic electronic and optoelectronic devices. Its ability to be functionalized with different electroactive moieties allows for the fine-tuning of its electronic properties to suit specific device architectures.
Hole-Transporting Materials (HTMs) in Perovskite and Organic Solar Cells
Spiro-based compounds are extensively studied as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic solar cells (OSCs) due to their high hole mobility and suitable energy levels that facilitate efficient charge extraction and transport from the light-absorbing layer.
Derivatives of spiro[fluorene-9,9′-xanthene], a structurally related spiro compound, have demonstrated significant success as HTMs. For instance, a series of asymmetric spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs, namely SFX-F, SFX-FM, and SFX-FP, were synthesized. Among these, SFX-FM, featuring two meta-substituted N-(p-methoxyphenyl)-N′-(9,9′-dimethylfluoren-2-yl)amino (FPA) groups, exhibited a suitable HOMO energy level of -5.24 eV and a high glass transition temperature (Tg) of 154 °C. rsc.org PSCs fabricated with SFX-FM as the HTM achieved a power conversion efficiency (PCE) of 17.29%, surpassing the performance of devices based on the widely used spiro-OMeTAD (15.14%). rsc.org
Further molecular engineering of the spiro[fluorene-9,9′-xanthene] core has led to the development of even more efficient dopant-free HTMs. rsc.org Two such materials, SP-Naph and SP-SMe, were designed with expanded π-conjugated structures and the introduction of methylsulfanyl groups, respectively. rsc.org The SP-SMe-based PSC yielded an impressive PCE of 21.95%, outperforming both SP-Naph (20.51%) and doped spiro-OMeTAD (19.23%). rsc.org This enhancement was attributed to the favorable energy level alignment and improved interaction with the perovskite layer. rsc.org
In a different approach, asymmetric spiro-phenylpyrazole/fluorene (B118485) based HTMs (WY-1, WY-2, and WY-3) were synthesized. The PSC incorporating WY-1 as the HTM showed a PCE of 14.2%, which is comparable to that of the spiro-OMeTAD-based control device (14.8%). nih.gov
Another notable spiro[fluorene-9,9′-xanthene]-based HTM, X60, has been shown to be a cost-effective alternative to spiro-OMeTAD. researchgate.netsigmaaldrich.com Devices using X60 have achieved high PCEs of 7.30% in solid-state dye-sensitized solar cells (ssDSCs) and 19.84% in PSCs. researchgate.netsigmaaldrich.comsigmaaldrich.com
The performance of various spiro-based HTMs in perovskite solar cells is summarized in the table below.
| HTM | Core Structure | PCE (%) | Reference |
| SFX-FM | Spiro[fluorene-9,9′-xanthene] | 17.29 | rsc.org |
| SP-SMe | Spiro[fluorene-9,9′-xanthene] | 21.95 | rsc.org |
| WY-1 | Spiro-phenylpyrazole/fluorene | 14.2 | nih.gov |
| mp-SFX-2PA | Spiro[fluorene-9,9′-xanthene] | 16.8 | researchgate.net |
| X60 | Spiro[fluorene-9,9′-xanthene] | 19.84 | researchgate.netsigmaaldrich.com |
| spiro-OMeTAD (control) | Spirobifluorene | 15.14 | rsc.org |
| spiro-OMeTAD (control) | Spirobifluorene | 19.23 | rsc.org |
| spiro-OMeTAD (control) | Spirobifluorene | 14.8 | nih.gov |
| spiro-OMeTAD (control) | Spirobifluorene | 15.5 | researchgate.net |
Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)
The rigid and bulky nature of the spiro[cycloheptane-1,9'-fluorene] framework is advantageous for designing host materials and emitters for OLEDs, as it can effectively suppress detrimental concentration quenching and π-π stacking. nih.gov
Bipolar host materials incorporating a spiro[fluorene-9,9′-phenanthrene-10′-one] acceptor with various donor fragments have been developed for phosphorescent OLEDs (PHOLEDs). rsc.org These materials, such as MS-CN, MS-OC, MS-PC, and MS-TPA, possess suitable energy gaps for hosting green, yellow, and red phosphorescent emitters. rsc.org Yellow OLEDs using one of these hosts achieved a high external quantum efficiency (EQE) of over 27%. rsc.orgresearchgate.net
Spiro[fluorene-9,9′-xanthene]-based materials have also been utilized as hole-transporting layers in PHOLEDs. For example, DPNA-SFX and DOPNA-SFX, which incorporate N-phenyl-1-naphthylamine (PNA) groups, have been used to fabricate highly efficient green and red PHOLEDs. rsc.org The green device with DPNA-SFX showed a maximum EQE of 24.7%, while the pure red PHOLED achieved an impressive EQE of 34.7% with very low efficiency roll-off. rsc.org
Furthermore, a spiro[acridine-9,9'-fluorene] derivative, SAF-BPI, has been designed as a deep-blue fluorescent emitter. nih.gov A non-doped OLED using SAF-BPI as the emitting layer exhibited a maximum luminance of 2122 cd/m² and a maximum current efficiency of 3.97 cd/A, with stable deep-blue emission. nih.gov
A sky-blue emitter based on a spiro[fluorene-9,9ʹ-xanthene] core with hybridized local and charge-transfer (HLCT) characteristics has been developed for solution-processed OLEDs. researchgate.net An optimized device using a related material, di(spiro[fluorene-9,9'-xanthene]-2-yl)-1,2,4,5-tetrafluorobenzene (DSFX-TFB), as a non-doped deep-blue emitting layer achieved a maximum external quantum efficiency of 4.1%. researchgate.net
The performance of various spiro-based materials in OLEDs is highlighted in the table below.
| Material | Role | Device Color | Max. EQE (%) | Reference |
| MS-Host | Host | Yellow | >27 | rsc.orgresearchgate.net |
| DPNA-SFX | HTL | Green | 24.7 | rsc.org |
| DPNA-SFX | HTL | Red | 34.7 | rsc.org |
| SAF-BPI | Emitter | Deep-Blue | - | nih.gov |
| DSFX-TFB | Emitter | Deep-Blue | 4.1 | researchgate.net |
Active Layer Components in Organic Field-Effect Transistors (OFETs)
While the primary focus of research on spiro[cycloheptane-1,9'-fluorene]-based materials has been on solar cells and OLEDs, their inherent charge-transporting properties also make them potential candidates for the active layer in organic field-effect transistors (OFETs). The rigid spiro structure can facilitate ordered molecular packing in thin films, which is crucial for efficient charge transport in the transistor channel. The ability to functionalize the fluorene unit allows for the modulation of the frontier molecular orbital energy levels to achieve either p-type, n-type, or ambipolar charge transport. Research in this area is ongoing, aiming to explore the full potential of these materials in OFET applications.
Charge Transport and Exciton (B1674681) Dynamics in Device Architectures
The unique three-dimensional structure of spiro compounds plays a crucial role in dictating the charge transport and exciton dynamics within electronic devices. The orthogonal arrangement of the constituent moieties in spiro-linked molecules can effectively reduce electronic coupling and charge recombination. sigmaaldrich.com This is particularly beneficial in PSCs, where it helps to ensure efficient charge extraction.
In OLEDs, the spiro-conformation helps to suppress π-π stacking and aggregation-caused quenching, leading to improved device efficiency and stability. nih.gov The design of molecules with hybridized local and charge-transfer (HLCT) states, such as the spiro[fluorene-9,9ʹ-xanthene]-based sky-blue emitter, allows for the efficient harvesting of both singlet and triplet excitons, potentially leading to higher quantum efficiencies. researchgate.net A detailed spectroscopic study of the spiro-based HTM X60 revealed that it forms an excellent interfacial contact with the perovskite layer, enabling very fast hole transport at the interface. researchgate.net This rapid charge transfer is a key factor in the high performance of X60-based solar cells.
Supramolecular Chemistry and Host-Guest Interactions
The well-defined and rigid cavity-like structure that can be formed by functionalizing the spiro[cycloheptane-1,9'-fluorene] backbone makes it an attractive platform for applications in supramolecular chemistry, particularly in the design of host molecules for specific guest recognition.
Design of Spiro[cycloheptane-1,9'-fluorene] for Specific Guest Recognition
The synthesis of spiro[cycloheptane-1,9'-fluorene] derivatives with pre-organized binding sites allows for the selective recognition of various guest molecules, including ions and neutral organic compounds. The fluorene units can be functionalized with a variety of recognition motifs, such as crown ethers, calixarenes, or hydrogen-bonding groups. The spiro linkage ensures that these binding sites are held in a specific spatial arrangement, leading to high selectivity and binding affinity for the target guest. The photophysical properties of the fluorene moiety can also be exploited for the development of fluorescent chemosensors, where the binding of a guest molecule induces a change in the emission spectrum, allowing for its detection and quantification. While the potential is significant, this remains an emerging area of research for this specific spiro compound.
Self-Assembly and Nanostructure Formation
The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, enabling the fabrication of materials with emergent functions. In spiro[cycloheptane-1,9'-fluorene]-based systems, the interplay between the planar, aromatic fluorene unit and the non-planar, flexible cycloheptane (B1346806) ring is expected to be a key driver of their supramolecular organization.
The rigid fluorene core provides a platform for strong π-π stacking interactions, a common motif in the self-assembly of aromatic molecules. However, the bulky and non-planar cycloheptane ring introduces significant steric hindrance. This steric influence can disrupt the typical co-facial π-π stacking observed in planar aromatic systems, leading to the formation of more complex, three-dimensional architectures. The spiro linkage ensures that the two constituent rings are held in a nearly orthogonal arrangement, further contributing to the formation of non-planar structures and potentially preventing the aggregation-caused quenching (ACQ) of fluorescence that is common in many planar dyes. This orthogonal geometry is a defining feature of spiro compounds and is crucial for their application in various optoelectronic devices.
While direct experimental studies on the self-assembly of spiro[cycloheptane-1,9'-fluorene] are limited, research on analogous spiro compounds, such as those based on spirobifluorene, has demonstrated their capacity to form diverse nanostructures, including nanoparticles, nanofibers, and uniform thin films. The specific morphology of the resulting nanostructures is influenced by factors such as solvent polarity, temperature, and the nature of any peripheral substituents on the fluorene or cycloheptane rings. It is reasonable to infer that derivatives of spiro[cycloheptane-1,9'-fluorene] could be similarly tailored to self-assemble into a variety of functional nano-architectures for applications in organic electronics and sensor technology.
Luminescent Sensing Mechanisms and Molecular Probes
The unique photophysical properties of fluorene derivatives make them excellent candidates for the development of luminescent sensors. The incorporation of a spiro-cycloheptane unit can further enhance their sensing capabilities through phenomena such as aggregation-induced emission (AIE) and mechanochromism.
Fluorescent chemosensors operate by converting the binding of an analyte into a measurable change in their fluorescence output. The fluorene moiety in spiro[cycloheptane-1,9'-fluorene] can be functionalized with various recognition units to enable specific interactions with target analytes, such as metal ions, anions, and biomolecules.
The general principle involves the modulation of the electronic properties of the fluorene fluorophore upon analyte binding. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the molecule. Interaction with an analyte can then lead to changes in intramolecular charge transfer (ICT), excimer/exciplex formation, or Förster resonance energy transfer (FRET), all of which can result in a detectable change in the fluorescence spectrum. While specific examples for spiro[cycloheptane-1,9'-fluorene] are not extensively documented, the broader class of fluorene-based chemosensors has been shown to be effective for detecting a wide range of analytes with high sensitivity and selectivity. The spiro-cycloheptane moiety can play a crucial role by providing a pre-organized, three-dimensional scaffold that can enhance the selectivity of the binding pocket for specific analytes.
Aggregation-Induced Emission (AIE): Many traditional fluorescent dyes suffer from ACQ, where their emission is quenched at high concentrations or in the solid state. In contrast, AIE-active molecules, or AIEgens, are non-emissive in solution but become highly luminescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Spiro compounds are excellent candidates for AIE. The propeller-like, non-planar structure of molecules like spiro[cycloheptane-1,9'-fluorene] can effectively prevent strong intermolecular π-π stacking in the solid state, a primary cause of quenching. Research on a closely related molecule, 4,4'-((3',6'-dibutoxyspiro[fluorene-9,9'-xanthene]-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) (SP-TH), has demonstrated clear AIE features. nih.gov It is hypothesized that the spiro[cycloheptane-1,9'-fluorene] core, with its bulky and flexible cycloalkane ring, would similarly promote AIE by restricting intramolecular rotations upon aggregation, making it a promising building block for highly emissive solid-state materials.
Mechanochromism: Mechanochromic materials exhibit a change in their luminescent properties in response to mechanical stimuli such as grinding, shearing, or pressure. This property is highly desirable for applications in stress sensing, security papers, and data storage. The mechanism often involves a change in the molecular packing or conformation upon the application of force, leading to a different emissive state.
A study on a spiro[fluorene-9,9'-xanthene]-based molecule demonstrated a distinct color change from yellowish-green to bluish-green upon grinding. nih.gov This change was attributed to the disruption of the crystalline packing, leading to a more amorphous state with a different emission profile. The presence of the spiro center is crucial for this behavior, as it provides a molecular "joint" that can accommodate the mechanical stress and facilitate the change in molecular arrangement. Given these findings, it is highly probable that spiro[cycloheptane-1,9'-fluorene] and its derivatives would also exhibit mechanochromic luminescence, with the flexible cycloheptane ring potentially offering a unique handle to tune the sensitivity and nature of the response.
Non-Linear Optics and Photonic Device Principles
Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical data storage, 3D microfabrication, and optical limiting. Fluorene derivatives, with their extended π-conjugation, are known to possess significant NLO properties.
Two-photon absorption (TPA) is a non-linear process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. The efficiency of this process is quantified by the TPA cross-section (σ₂). Materials with large TPA cross-sections are highly sought after for applications such as two-photon fluorescence microscopy and 3D data storage.
Table 1: Two-Photon Absorption Properties of Selected Fluorene Derivatives
| Compound | TPA Cross-Section (GM) | Measurement Wavelength (nm) |
| Fluorene Derivative with Phosphonate Acceptor | 650 | Not Specified |
| Fluorene Derivative with Nitro Acceptor | 1300 | Not Specified |
Data is for illustrative purposes based on analogous compounds and does not represent Spiro[cycloheptane-1,9'-fluorene] itself.
The introduction of the spiro-cycloheptane moiety is expected to influence the TPA properties. The orthogonal arrangement of the fluorene and cycloheptane rings could help to maintain the electronic isolation of the fluorene chromophore, potentially leading to higher quantum yields. Furthermore, the flexible cycloheptane ring might allow for subtle conformational changes that could be used to modulate the NLO response.
Optical Limiting: Optical limiters are materials that exhibit high transmittance at low input light intensities but become opaque at high intensities. This property is crucial for protecting sensitive optical components and human eyes from high-power laser radiation. Reverse saturable absorption (RSA), a phenomenon where the excited-state absorption cross-section is larger than the ground-state absorption cross-section, is a common mechanism for optical limiting in organic molecules. TPA can also contribute significantly to optical limiting, especially for short, intense laser pulses. Fluorene-based copolymers have demonstrated promising optical limiting behavior, with their transmittance decreasing significantly at higher input powers. ucf.edu The large TPA cross-sections anticipated for spiro[cycloheptane-1,9'-fluorene] derivatives make them potential candidates for the development of advanced optical limiting materials.
Waveguides: Optical waveguides are structures that guide light from one point to another. Single-crystal organic waveguides are of particular interest due to their potential for low-loss light propagation. Coordination polymers based on fluorene/fluorenone have been shown to form single crystals that act as highly efficient active optical waveguides with exceptionally low optical losses. While this example involves coordination polymers, it highlights the potential of the fluorene moiety as a building block for waveguiding applications. The self-assembly of spiro[cycloheptane-1,9'-fluorene] into well-defined, one-dimensional nanostructures, such as nanofibers or nanorods, could pave the way for the fabrication of organic optical waveguides with tailored properties. The spiro-cycloheptane unit could play a role in controlling the packing of the fluorene chromophores, which is critical for achieving efficient light propagation.
Fundamental Photophysics and Optoelectronics of Spiro Cycloheptane 1,9 Fluorene
Excitonic States, Energy Transfer, and Relaxation Pathways
The photophysical behavior of Spiro[cycloheptane-1,9'-fluorene] is governed by the nature of its excited states (excitons) and the subsequent pathways for energy dissipation. Upon photoexcitation, the fluorene (B118485) unit, acting as the primary chromophore, transitions to a singlet excited state (S1). The spiro-linked cycloheptane (B1346806), being a saturated aliphatic ring, does not directly participate in the electronic transition but influences the properties of the excited state through its steric bulk.
The rigid spiro-linkage helps in maintaining a high fluorescence quantum yield by minimizing non-radiative decay pathways that arise from rotational and vibrational motions. The relaxation pathways for the excited state primarily include:
Radiative Decay (Fluorescence): The excited molecule returns to the ground state (S0) by emitting a photon. The emission spectrum is characteristic of the fluorene moiety.
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). The rigid structure of Spiro[cycloheptane-1,9'-fluorene] helps to suppress this pathway.
Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state (S1) to a triplet excited state (T1). The efficiency of this process is a critical factor in applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. The orthogonal arrangement of the cycloheptane ring can influence the spin-orbit coupling, thereby affecting the ISC rate.
Interfacial Charge Transfer and Separation Dynamics in Heterojunctions
In optoelectronic devices, Spiro[cycloheptane-1,9'-fluorene] is often used as a component in a heterojunction, where it is layered with an electron-donating or electron-accepting material. The dynamics of charge transfer and separation at this interface are crucial for device performance.
When Spiro[cycloheptane-1,9'-fluorene] is part of a donor-acceptor interface, photoexcitation can lead to the formation of an exciton (B1674681). If the energy levels are favorably aligned, the exciton can dissociate, with an electron being transferred to the acceptor material and a hole remaining on the fluorene unit of the spiro compound (or vice-versa). The efficiency of this charge separation is influenced by several factors, including the energy level alignment, the interfacial morphology, and the electronic coupling between the donor and acceptor. The bulky cycloheptane group can play a role in controlling the intermolecular distance and orientation at the interface, thereby tuning the charge transfer dynamics.
Triplet State Engineering and Phosphorescence Studies in Spiro[cycloheptane-1,9'-fluorene] Derivatives
The triplet excited state (T1) of Spiro[cycloheptane-1,9'-fluorene] derivatives is of significant interest for applications in phosphorescent OLEDs (PHOLEDs), where both singlet and triplet excitons can be harvested to achieve high internal quantum efficiencies. The energy of the triplet state is a key parameter that determines the color of the phosphorescent emission when the spiro compound is used as a host material for a phosphorescent dopant.
Engineering the triplet state involves modifying the molecular structure to control the T1 energy level. This can be achieved by introducing various substituents onto the fluorene backbone. The spiro-cycloheptane unit itself contributes to a high triplet energy due to the lack of conjugation, making the parent compound a suitable candidate as a host for high-energy (blue) phosphorescent emitters. Research in this area focuses on synthesizing derivatives that can efficiently facilitate energy transfer to the phosphorescent guest and confine the triplet excitons on the guest molecule.
Light-Harvesting Mechanisms in Spiro[cycloheptane-1,9'-fluorene] Aggregates
In the solid state, molecules of Spiro[cycloheptane-1,9'-fluorene] can form aggregates. The photophysical properties of these aggregates can differ significantly from those of isolated molecules. The steric hindrance provided by the cycloheptane ring is instrumental in preventing strong intermolecular π-π interactions, which often lead to aggregation-caused quenching (ACQ) of fluorescence.
Instead, derivatives of Spiro[cycloheptane-1,9'-fluorene] can be designed to exhibit aggregation-induced emission (AIE) or other beneficial solid-state emission properties. The light-harvesting mechanism in aggregates involves the absorption of photons by individual molecules, followed by efficient energy transfer (exciton migration) through the aggregated structure to a lower-energy site, from where emission occurs. The efficiency of this process is highly dependent on the packing of the molecules in the solid state, which is influenced by the size and conformation of the spiro-alicyclic ring.
Dielectric Properties and Polarization Phenomena in Spiro[cycloheptane-1,9'-fluorene] Materials
The dielectric properties of Spiro[cycloheptane-1,9'-fluorene] based materials are important for their application in electronic devices such as capacitors, transistors, and sensors. The dielectric constant of a material determines its ability to store electrical energy in an electric field.
Structure Property Function Relationships in Spiro Cycloheptane 1,9 Fluorene Research
Influence of the Spiro-Center Conformation on Electronic Coupling and Conjugation
The spiro-center in Spiro[cycloheptane-1,9'-fluorene] enforces a nearly orthogonal arrangement between the cycloheptane (B1346806) and fluorene (B118485) units. This rigid, perpendicular geometry is a hallmark of spiro compounds and plays a crucial role in modulating the electronic properties of the molecule. rsc.org The tetrahedral nature of the spiro-carbon atom effectively disrupts the π-conjugation that would otherwise exist if the two ring systems were fused or directly linked. rsc.org This separation, however, does not entirely eliminate electronic communication. A phenomenon known as spiroconjugation allows for through-space electronic interactions between the π-orbitals of the fluorene moiety. researchgate.net
Role of the Cycloheptane Moiety in Molecular Packing and Film Morphology
The bulky and non-planar cycloheptane ring significantly influences the solid-state properties of Spiro[cycloheptane-1,9'-fluorene]-based materials. Its presence prevents the close π-π stacking that is often observed in planar aromatic molecules. This steric hindrance is advantageous in certain applications, such as in the host materials for organic light-emitting diodes (OLEDs), where it can suppress aggregation-caused quenching of luminescence.
Effects of Peripheral Substitution on Spiro[cycloheptane-1,9'-fluorene] Photophysics and Charge Transport
Attaching different functional groups to the periphery of the Spiro[cycloheptane-1,9'-fluorene] core is a powerful strategy to tailor its photophysical and charge transport properties. rsc.org By introducing electron-donating or electron-withdrawing substituents onto the fluorene unit, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This, in turn, affects the absorption and emission spectra, as well as the charge injection and transport characteristics of the material. rsc.orgnih.gov
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|---|
| Spiro-MeOTAD | para-methoxy | -5.1 | -2.2 | HTM in Perovskite Solar Cells |
| Spiro-S | methylsulfanyl | -5.2 | -2.3 | HTM in Perovskite Solar Cells |
| Spiro-N | N,N-dimethylamino | -5.0 | -2.1 | HTM in Perovskite Solar Cells |
| mp-SFX-2PA | Arylamine | -5.1 | -2.1 | HTM in Perovskite Solar Cells |
This table presents a selection of spiro-based compounds and the influence of different peripheral substituents on their HOMO/LUMO energy levels and their application as hole transport materials (HTMs). Data compiled from multiple sources. rsc.orgrsc.org
Rational Design Principles for Tuning Optoelectronic and Electronic Properties
The development of new Spiro[cycloheptane-1,9'-fluorene]-based materials relies on a set of rational design principles aimed at achieving specific optoelectronic and electronic properties. nih.govrsc.org A key strategy involves the modular design of molecules, where the spiro core provides a robust and sterically demanding scaffold, and peripheral substituents are used to fine-tune the electronic characteristics. rsc.orgrsc.org
Key design considerations include:
Tuning Energy Levels: As discussed, the introduction of electron-donating or electron-withdrawing groups is a primary method for adjusting HOMO and LUMO energy levels to match the energy levels of other materials in a device, thereby optimizing charge injection and transport. rsc.orgnih.gov
Controlling Morphology: The size and nature of the cycloalkane ring and any peripheral substituents can be modified to control the intermolecular interactions and, consequently, the thin-film morphology. researchgate.net This is crucial for achieving the desired blend of crystalline and amorphous domains for efficient charge transport and device stability.
Enhancing Solubility and Processability: The incorporation of alkyl chains or other solubilizing groups onto the spiro framework is often necessary to ensure good solubility in common organic solvents, which is essential for solution-based fabrication techniques.
Correlation of Molecular Architecture with Performance in Advanced Material Systems
The performance of Spiro[cycloheptane-1,9'-fluorene]-based materials in advanced systems like OLEDs and perovskite solar cells (PSCs) is directly correlated with their molecular architecture. rsc.orgrsc.org The rigid and three-dimensional nature of the spiro core contributes to high glass transition temperatures and good thermal stability, which are critical for long-term device operation. rsc.org
In the context of PSCs, spiro-based hole-transporting materials (HTMs) have demonstrated remarkable success. rsc.orgrsc.org The bulky spiro structure helps to create a well-defined interface with the perovskite layer, preventing degradation and improving device stability. The ability to tune the HOMO level of the HTM to align with the valence band of the perovskite is a key factor in achieving high power conversion efficiencies. rsc.org For example, modifying the arylamine substituents on a spiro[fluorene-9,9′-xanthene] core, a close structural analog of Spiro[cycloheptane-1,9'-fluorene], has led to significant improvements in PSC performance and stability. rsc.org
| HTM | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| Spiro-MeOTAD (doped) | 19.23 | rsc.org |
| SP-Naph (dopant-free) | 20.51 | rsc.org |
| SP-SMe (dopant-free) | 21.95 | rsc.org |
| mp-SFX-2PA | 16.8 | rsc.org |
This table highlights the power conversion efficiencies of perovskite solar cells utilizing different spiro-based hole transporting materials, demonstrating the impact of molecular design on device performance. rsc.orgrsc.org
Advanced Characterization Techniques for Spiro Cycloheptane 1,9 Fluorene Materials
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy techniques are essential for understanding the behavior of molecules in their electronically excited states, which is fundamental to their function in optoelectronic devices. Methods like time-correlated single-photon counting (TCSPC), femtosecond photobleaching, and streak camera techniques are employed to measure the lifetimes and decay kinetics of excited states (excitons). worktribe.comnih.govacs.org
For spiro-fluorene derivatives, these studies often reveal complex decay kinetics that are influenced by factors such as solvent polarity and viscosity. nih.govacs.org Research on alkoxy-substituted polyspirobifluorene, for example, has shown that spiroconjugation—the electronic interaction across the spiro-linkage—can lead to the delocalization of the exciton (B1674681) into the spiro units. worktribe.comnih.govacs.org This delocalization can effectively trap the exciton, leading to relaxation into a highly emissive state with a significantly long lifetime compared to analogous polymers without the spiro-linkage. worktribe.comnih.gov While specific data for Spiro[cycloheptane-1,9'-fluorene] is not prevalent, it is expected that its excited state would be similarly influenced by the interplay between the fluorene (B118485) chromophore and the cycloheptane (B1346806) ring, albeit without the extended conjugation seen in more complex derivatives.
Table 1: Illustrative Excited-State Properties of Related Fluorene Derivatives
| Compound/System | Technique(s) | Key Findings | Reference |
|---|---|---|---|
| Asymmetrical fluorene with diphenylamino substituent | Picosecond Nd:YAG laser | Large Stokes shifts (~8000 cm⁻¹), high quantum yields (~0.9-1.0), no optical gain. | nih.gov |
| Symmetrical fluorene with vinylphenylbenzothiazole substituents | Picosecond pulsed irradiation | Exhibited lasing under one-photon excitation. | nih.gov |
Morphological Characterization of Thin Films (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)
The performance of organic electronic devices is critically dependent on the morphology of the active thin films. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of these films at the nanoscale.
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about the surface, such as roughness and phase separation. For hole-transporting materials (HTMs) based on spiro[fluorene-9,9′-xanthene] (SFX), AFM has been used to demonstrate that careful molecular design can lead to excellent film-forming properties, resulting in uniform and smooth films, which are crucial for device efficiency and reproducibility. acs.org
Transmission Electron Microscopy (TEM) offers detailed information about the internal morphology, grain size, and crystallinity of thin films. nih.gov By transmitting a beam of electrons through an ultrathin sample, TEM can reveal features like the degree of molecular ordering and the presence of crystalline domains.
For materials like Spiro[cycloheptane-1,9'-fluorene], these techniques would be vital to assess how the bulky, non-planar cycloheptane unit influences molecular packing and film formation, which are key determinants of device performance.
Charge Carrier Mobility Measurements (e.g., Time-of-Flight, Space-Charge-Limited Current)
The efficiency with which charges (holes and electrons) move through a material is quantified by its charge carrier mobility. High mobility is essential for minimizing energy loss and maximizing device performance. acs.org
The Space-Charge-Limited Current (SCLC) method is a common technique to determine the charge carrier mobility in organic semiconductors. rsc.org This involves fabricating a single-carrier device and measuring the current-voltage characteristics. The mobility can then be extracted by fitting the data to the Mott-Gurney law. Studies on spiro[fluorene-9,9′-xanthene]-based HTMs have reported doped hole mobilities in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org The molecular structure, including the nature and position of substituent groups, significantly impacts these values. rsc.org It is anticipated that the aliphatic cycloheptane group in Spiro[cycloheptane-1,9'-fluorene] would likely result in lower mobility compared to fully conjugated analogues, as it disrupts π-stacking pathways for charge transport.
Table 2: Representative Charge Carrier Mobilities for Spiro-Fluorene Based Materials
| Material | Measurement Technique | Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| mp-SFX-2PA (doped) | SCLC | 2.2 - 15 × 10⁻⁵ | rsc.org |
Advanced X-ray Scattering Techniques for Film Structure and Orientation
To obtain statistically averaged information about the molecular packing and orientation within a thin film over a large area, advanced X-ray scattering techniques are indispensable. washington.edu Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly powerful. mdpi.comanton-paar.comnih.gov
GIWAXS provides information on molecular-scale ordering and the orientation of crystalline domains relative to the substrate. For conjugated polymers and small molecules, this can reveal whether the molecules adopt a "face-on" or "edge-on" packing motif, which has profound implications for charge transport in devices like transistors and solar cells. washington.eduresearchgate.net
GISAXS probes larger-scale structures, from nanometers to hundreds of nanometers, making it ideal for characterizing mesoporous films, nanoparticle assemblies, or phase-separated domains in polymer blends. anton-paar.comnih.gov
For Spiro[cycloheptane-1,9'-fluorene] thin films, these techniques would provide critical insights into how the spiro-linked cycloheptane affects the long-range order and preferred orientation of the fluorene units, which are key to understanding and optimizing electronic properties.
Spectroelectrochemistry for Redox State Analysis
Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR absorption) to study the electronic structure of molecules in different oxidation states. By applying a potential to a thin film of the material, one can generate radical cations (oxidation) or anions (reduction) and simultaneously measure the changes in the absorption spectrum.
This technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport properties. researchgate.net Studies on various fluorene-based derivatives have used cyclic voltammetry, an electrochemical technique, to investigate their redox behavior. researchgate.net For instance, research on spiro[fluorene-9,9′-xanthene]-based HTMs has precisely determined HOMO levels between -4.9 and -5.1 eV. rsc.org Spectroelectrochemistry would provide a detailed picture of the electronic transitions associated with the charged species of Spiro[cycloheptane-1,9'-fluorene], offering crucial data for designing and understanding its role in electronic devices.
Future Directions and Emerging Research Avenues for Spiro Cycloheptane 1,9 Fluorene
Integration into Multifunctional and Hybrid Material Systems
The integration of spiro[cycloheptane-1,9'-fluorene] into multifunctional and hybrid material systems represents a significant avenue for future research. The inherent properties of the spiro-fluorene core, such as high thermal stability and good solubility, make it an excellent candidate for incorporation into complex material architectures.
One of the most promising areas is in the development of advanced optoelectronic devices. For instance, derivatives of the closely related spiro[fluorene-9,9′-xanthene] have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.org These materials have demonstrated the potential to yield high power conversion efficiencies and enhanced device stability compared to benchmark materials. rsc.org Future work will likely focus on designing spiro[cycloheptane-1,9'-fluorene]-based HTMs with optimized energy levels and charge carrier mobilities to further boost PSC performance.
In the realm of organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PHOLEDs), spiro-fluorene derivatives have shown great promise as host materials and hole transport layers. rsc.orgrsc.org By functionalizing the spiro[cycloheptane-1,9'-fluorene] core with various electron-donating and electron-accepting moieties, it is possible to create bipolar host materials that facilitate efficient energy transfer to phosphorescent emitters, leading to devices with high quantum efficiencies and reduced efficiency roll-off. rsc.org
Furthermore, the development of hybrid materials that combine the properties of spiro[cycloheptane-1,9'-fluorene] with other functional units is a burgeoning research area. For example, creating hybrid systems with components like diketopyrrolopyrrole can generate novel non-fullerene acceptors for organic solar cells. rsc.org These three-dimensional acceptor molecules can lead to improved device performance. rsc.org The exploration of such hybrid systems, where the spiro compound provides a robust, electronically active framework, is expected to yield materials with synergistic properties for a wide range of applications.
Exploration of Novel Spiro[cycloheptane-1,9'-fluorene] Derivative Classes
The exploration of novel derivative classes of spiro[cycloheptane-1,9'-fluorene] is crucial for fine-tuning its properties for specific applications. The versatility of the fluorene (B118485) unit allows for a wide range of chemical modifications, providing a rich playground for synthetic chemists. researchgate.net
A key strategy in designing new derivatives is the introduction of different functional groups at various positions on the fluorene and cycloheptane (B1346806) rings. For example, the incorporation of arylamine moieties has been shown to be an effective approach for creating efficient hole-transporting materials. rsc.org Similarly, attaching N-phenyl-1-naphthylamine (PNA) groups can lead to materials with high glass-transition temperatures, which is beneficial for the long-term stability of OLED devices. rsc.org
Another promising direction is the synthesis of acceptor-π-donor-π-acceptor (A-π-D-π-A) type small molecules where a spiro-fluorene derivative acts as the central donor core. nih.gov By varying the terminal acceptor units, it is possible to modulate the absorption properties, energy levels, and charge transport characteristics of the resulting molecules. nih.gov This approach has already shown success in developing donor materials for organic solar cells. nih.gov
Future research will likely delve into more complex and targeted derivatization strategies. This could include the synthesis of chiral spiro[cycloheptane-1,9'-fluorene] derivatives for applications in chiroptical materials and asymmetric catalysis. The development of water-soluble derivatives could also open up new possibilities in biological imaging and sensing.
| Derivative Class | Functional Groups | Potential Application | Reference |
| Hole-Transporting Materials | Arylamine Moieties | Perovskite Solar Cells | rsc.org |
| High Tg Materials | N-phenyl-1-naphthylamine (PNA) | Stable OLED Devices | rsc.org |
| A-π-D-π-A Molecules | Various Acceptor Units | Organic Solar Cells | nih.gov |
| Non-Fullerene Acceptors | Diketopyrrolopyrrole | Organic Solar Cells | rsc.org |
Advancements in Computational Methodologies for Predictive Modeling
Advancements in computational methodologies are set to play an increasingly important role in accelerating the discovery and design of new spiro[cycloheptane-1,9'-fluorene] derivatives. Theoretical calculations can provide valuable insights into the structural, electronic, and spectroscopic properties of these molecules, guiding synthetic efforts toward the most promising candidates. barbatti.org
Quantum chemistry methods, such as density functional theory (DFT), are powerful tools for predicting the properties of spiro-fluorene compounds. DFT calculations can be used to determine key parameters like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing materials for electronic devices. nih.gov These calculations can also shed light on the molecular geometry and the nature of electronic transitions, helping to explain observed photophysical phenomena. barbatti.org
Future advancements in this area will likely involve the use of more sophisticated computational models that can accurately predict the properties of these molecules in the solid state and in device environments. The development of high-throughput computational screening methods could also enable the rapid evaluation of large libraries of virtual spiro[cycloheptane-1,9'-fluorene] derivatives, significantly speeding up the materials discovery process.
| Computational Method | Predicted Property | Application | Reference |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Material Design for Electronics | nih.gov |
| Quantum Chemistry Calculations | Electronic Excitations, Emission | Understanding Photophysics | barbatti.org |
| High-Throughput Screening | Promising Material Candidates | Accelerated Materials Discovery |
Research into Scalable Synthesis and Processability for Large-Scale Applications
For spiro[cycloheptane-1,9'-fluorene] and its derivatives to make a significant impact in commercial applications, the development of scalable and cost-effective synthesis and processing methods is paramount. While laboratory-scale syntheses have been established for various spiro-fluorene compounds, translating these to large-scale production presents a significant challenge.
Research in this area will need to focus on developing synthetic routes that are efficient, use readily available starting materials, and minimize the number of synthetic steps. For example, the development of a more direct route to the key intermediate spiro[cyclohexane-1,9′-fluoren]-4-one highlights the kind of process optimization that will be necessary. epa.gov Reports on the large-scale synthesis of related compounds like spiro[cyclopropane-1,9'-fluorene] (B11903436) also provide valuable insights into the methodologies that could be adapted for the cycloheptane analogue. epa.gov
Beyond the synthesis of the core molecule, the processability of the final materials is also a critical consideration. This includes factors like solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing. The thermal stability of the materials is another key factor, as it affects both the processing conditions and the long-term operational stability of the resulting devices.
Future research will likely explore novel catalytic systems and flow chemistry approaches to improve the efficiency and scalability of the synthesis. Additionally, efforts will be directed towards designing spiro[cycloheptane-1,9'-fluorene] derivatives with enhanced processability without compromising their desirable electronic and photophysical properties.
Interdisciplinary Research Approaches: Bridging Organic Synthesis, Materials Science, and Device Physics
The future development of spiro[cycloheptane-1,9'-fluorene]-based materials will heavily rely on interdisciplinary research approaches that bridge the gap between fundamental science and technological application. The complex nature of modern electronic and photonic devices necessitates a collaborative effort between chemists, materials scientists, and physicists.
Organic synthesis lies at the heart of this interdisciplinary approach, with synthetic chemists tasked with designing and creating novel spiro[cycloheptane-1,9'-fluorene] derivatives with specific functionalities. researchgate.net This requires a deep understanding of structure-property relationships and the ability to execute complex multi-step syntheses.
Materials scientists play a crucial role in characterizing the properties of these new materials and developing methods to process them into thin films and other functional forms. This includes studying their morphology, thermal properties, and charge transport characteristics.
Device physicists are then responsible for integrating these materials into functional devices, such as OLEDs and solar cells, and evaluating their performance. The feedback from device testing provides valuable information that can guide the next round of molecular design and synthesis, creating a closed-loop research and development cycle.
The synergy between these disciplines is exemplified in studies where new spiro-fluorene materials are designed, synthesized, and then successfully incorporated into high-performance devices. rsc.orgrsc.org This collaborative model, which also increasingly incorporates computational chemistry for predictive modeling barbatti.org, will be essential for tackling the complex challenges and unlocking the full potential of spiro[cycloheptane-1,9'-fluorene] in next-generation technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Spiro[cycloheptane-1,9'-fluorene], and how do they compare to analogous spirofluorene systems?
- Methodological Answer : Synthesis of spiro compounds often involves cyclization strategies. For cyclopropane- and cyclopentane-spirofluorenes, methods include nickel(II)-mediated cyclopropanation of fluorenone derivatives (e.g., using methyl acrylate and hydrazine precursors) or condensation reactions with cycloalkanones . For cycloheptane systems, similar strategies may apply but require adjustments for larger ring strain. Key steps include:
- Precursor activation : Use of fluorenone derivatives with hydrazine to form hydrazones for subsequent cyclization.
- Ring formation : Employing cycloheptane-forming reagents (e.g., cycloheptanone equivalents) under controlled thermal or catalytic conditions.
- Characterization : NMR (e.g., distinct singlet for spiro carbon at δ ~1.7–2.2 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 220–250) .
- Data Table :
| Spiro Compound | Key Synthetic Step | NMR δ (spiro carbon) | MS m/z (M⁺) |
|---|---|---|---|
| Cyclopropane | Nickel(II)-mediated | 1.72 ppm (s, 4H) | 193 |
| Cyclopentane | Condensation | 1.97–2.13 ppm (m) | 220 |
| Cycloheptane* | Adjusted catalysis | ~2.0–2.5 ppm (s) | ~248* |
| *Theoretical values based on cycloheptane mass increments. |
Q. Which characterization techniques are most effective for confirming the spiro structure of Spiro[cycloheptane-1,9'-fluorene]?
- Methodological Answer :
- NMR Spectroscopy : The spiro carbon (bridging the two rings) appears as a singlet due to symmetry. For cycloheptane derivatives, expect splitting patterns influenced by ring rigidity (e.g., multiplets in cycloheptane protons at δ 1.8–2.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement; spiro systems like 2',7'-diaryl derivatives show cross-like packing, critical for optoelectronic applications .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of CO or alkyl groups) confirm molecular weight and substituents .
Advanced Research Questions
Q. How does the cycloheptane ring size influence the optoelectronic properties of spirofluorenes compared to smaller rings (e.g., cyclopropane or cyclopentane)?
- Methodological Answer :
- Steric and Electronic Effects : Larger rings (e.g., cycloheptane) reduce steric hindrance but increase conformational flexibility, potentially lowering glass transition temperatures (Tg) compared to rigid cyclopropane systems .
- Electroluminescence Performance : Cycloheptane’s larger π-system may enhance charge transport in organic light-emitting diodes (OLEDs), as seen in spirobenzoanthracene-fluorene derivatives .
- Experimental Design : Compare HOMO/LUMO levels via cyclic voltammetry and UV-vis spectroscopy. For example, cyclopentane-spirofluorenes exhibit λmax ~300 nm, while cycloheptane derivatives may redshift due to extended conjugation .
Q. What strategies address synthetic challenges in controlling stereochemistry during Spiro[cycloheptane-1,9'-fluorene] formation?
- Methodological Answer :
- Catalyst Selection : Use chiral catalysts (e.g., palladium or nickel complexes) to induce asymmetry during cyclization .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve yield and stereoselectivity .
- Post-Synthetic Modification : Introduce halogen or carbonyl groups (e.g., 2',7'-dibromo derivatives) to lock conformations via crystallization .
Q. How can researchers resolve contradictions in reported synthetic yields for spirofluorenes with varying substituents?
- Methodological Answer :
- Statistical Analysis : Compare yields from multiple studies (e.g., unsubstituted vs. dibromo-spirofluorenes show ~70–77% yields ).
- Reaction Optimization : Adjust equivalents of reagents (e.g., guanidine carbonate in carboxamide formation) and purification methods (e.g., HCl salt precipitation) .
- Computational Modeling : Use DFT calculations to predict substituent effects on transition states and intermediate stability.
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
